UDP-Xylose Demonstrates 8-Fold Higher Catalytic Efficiency than UDP-Glucose in Xyloglucan Xylosyltransferase 1 Assays
In direct comparative kinetic studies with recombinant Xyloglucan Xylosyltransferase 1 (XXT1), UDP-xylose exhibited an 8-fold higher catalytic efficiency (kcat/Km) than UDP-glucose, the next best alternative substrate. Reactions with UDP-arabinose and UDP-galactose were over 10-fold slower [1]. This represents the first demonstration that plant XXTs, while showing unexpected donor promiscuity in vitro, retain a strong quantitative preference for the native donor UDP-xylose [2].
| Evidence Dimension | Catalytic efficiency (kcat/Km) for XXT1 enzyme |
|---|---|
| Target Compound Data | kcat/Km (UDP-xylose) = baseline (reference) |
| Comparator Or Baseline | UDP-glucose: kcat/Km = 8-fold lower; UDP-arabinose: >10-fold slower reaction; UDP-galactose: >10-fold slower reaction |
| Quantified Difference | UDP-xylose is 8-fold more efficient than UDP-glucose; >10-fold more efficient than UDP-arabinose and UDP-galactose |
| Conditions | In vitro enzyme kinetics using recombinant XXT1; kcat values comparable between UDP-xylose and UDP-glucose; Km differences drive the 8-fold efficiency gap |
Why This Matters
Procurement of UDP-xylose rather than UDP-glucose is essential for achieving physiologically relevant reaction rates and product yields in xyloglucan biosynthesis studies.
- [1] Smith PJ, et al. Xyloglucan xylosyltransferase 1 displays promiscuity toward donor substrates during in vitro reactions. Plant and Cell Physiology. 2021;62(12):1890-1901. View Source
- [2] Smith PJ, et al. Xyloglucan xylosyltransferase 1 displays promiscuity toward donor substrates during in vitro reactions. OUCI repository entry. View Source
